molecular formula C21H21FN6O2 B2481476 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1798485-12-7

1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B2481476
CAS No.: 1798485-12-7
M. Wt: 408.437
InChI Key: VNSQPLCWVNXCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
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Scientific Research Applications

Mycobacterium tuberculosis GyrB InhibitorsA study by Jeankumar et al. (2013) focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. They explored a series of compounds, highlighting the potential of these structures in targeting tuberculosis through inhibition of the GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. This research demonstrates the compound's potential in contributing to the development of new antituberculosis agents. Jeankumar et al., 2013

Inotropic Activity EvaluationLiu et al. (2009) synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides for positive inotropic activity. Their findings indicated that some derivatives, including a closely related compound, exhibited significant inotropic activity, suggesting potential applications in heart failure treatment by improving heart muscle contractility. Liu et al., 2009

Antimicrobial AgentsResearch conducted by Jadhav et al. (2017) involved the synthesis and evaluation of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid for their antimicrobial activities. The study revealed that most of these compounds exhibit moderate to good activities against tested bacterial and fungal strains, suggesting their potential as antimicrobial agents. Jadhav et al., 2017

Dopamine D4 Receptor Ligands

A study by Fang-wei (2013) focused on synthesizing a compound for in vitro receptor binding assays, demonstrating its potential as a dopamine D4 receptor ligand. This research could be relevant for developing treatments targeting neurological disorders, such as schizophrenia or Parkinson's disease. Fang-wei, 2013These studies illustrate the diverse scientific applications of the compound , ranging from antimicrobial agents to potential treatments for tuberculosis and heart failure, as well as its role in neurological disorder therapies. The research underscores the compound's versatility in drug development, highlighting its importance in ongoing scientific exploration.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, it would interact with a specific target in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c22-17-4-2-1-3-16(17)13-28-19(14-5-9-24-10-6-14)18(25-26-28)21(30)27-11-7-15(8-12-27)20(23)29/h1-6,9-10,15H,7-8,11-13H2,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQPLCWVNXCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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